Sanfetrinem
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Overview
Description
Sanfetrinem is a novel tricyclic beta-lactam compound developed by GlaxoSmithKline in the 1990sThis compound has shown significant potential in treating bacterial infections, particularly tuberculosis, due to its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sanfetrinem involves several key steps. One notable method includes the reaction of (2S)-2-methoxycyclohexanone with 4-acetoxyazetidinone in the presence of tin(IV) chloride and a tertiary amine base, such as N,N-diisopropylethylamine. This reaction yields a key intermediate, ketoazetidinone, with high yield and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the Witting reaction, Mitsunobu reaction, Dieckmann reaction, and palladium-catalyzed hydrogenolysis .
Chemical Reactions Analysis
Types of Reactions
Sanfetrinem undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its antibacterial activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives can be further studied for their potential use in treating different bacterial infections .
Scientific Research Applications
Chemistry: Sanfetrinem’s unique tricyclic structure makes it an interesting subject for chemical synthesis and structural analysis.
Biology: The compound’s broad-spectrum antibacterial activity has made it a valuable tool in studying bacterial resistance mechanisms.
Mechanism of Action
Sanfetrinem exerts its effects by inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, ultimately causing cell lysis and death. The compound’s tricyclic structure enhances its ability to bind to PBPs, making it highly effective against a wide range of bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Meropenem: Another beta-lactam antibiotic with broad-spectrum activity, but it requires intravenous administration.
Imipenem: A carbapenem antibiotic with similar antibacterial properties but different administration routes and stability profiles.
Amoxicillin/Clavulanate: A combination antibiotic that includes a beta-lactamase inhibitor to enhance efficacy against resistant strains
Uniqueness
Sanfetrinem’s uniqueness lies in its oral availability and potent intracellular activity, making it a promising candidate for treating infections that require oral administration. Its tricyclic structure also provides enhanced stability and efficacy compared to other beta-lactam antibiotics .
Properties
CAS No. |
156769-21-0 |
---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid |
InChI |
InChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)/t6-,7+,8+,9-,11-/m1/s1 |
InChI Key |
ICFDDEJRXZSWTA-KJFVXYAMSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)OC)O |
SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O |
Canonical SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GV 118819X GV-118819X GV118819X sanfetrinem |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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